Ethyl 19-bromononadecanoate
Description
Ethyl 19-bromononadecanoate is a brominated long-chain fatty acid ester with the molecular formula C₂₁H₄₁BrO₂ and a molecular weight of 405.24 g/mol. Structurally, it consists of a 19-carbon alkyl chain with a bromine atom at the terminal position (C19) and an ethyl ester group at the carboxylic acid end. This compound is primarily utilized in organic synthesis, particularly as an alkylating agent or intermediate in the preparation of surfactants, lipid analogs, and polymers. Its long hydrocarbon chain confers significant hydrophobicity, influencing its solubility and reactivity in comparison to shorter-chain analogs.
Properties
Molecular Formula |
C21H41BrO2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
ethyl 19-bromononadecanoate |
InChI |
InChI=1S/C21H41BrO2/c1-2-24-21(23)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22/h2-20H2,1H3 |
InChI Key |
MCNURHBWZQGKDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 19-bromononadecanoate can be synthesized through a mixed coupling reaction. One common method involves the reaction of nonadecanoic acid with ethyl alcohol in the presence of a brominating agent. The reaction typically requires a catalyst and specific reaction conditions to ensure the selective bromination at the 19th carbon position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 19-bromononadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution: Formation of ethyl 19-substituted nonadecanoates.
Reduction: Formation of ethyl 19-hydroxynonadecanoate.
Oxidation: Formation of nonadecanoic acid derivatives.
Scientific Research Applications
Ethyl 19-bromononadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 19-bromononadecanoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its ester group can undergo hydrolysis, releasing nonadecanoic acid and ethanol, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 11-Bromoundecanoate
Ethyl 11-bromoundecanoate (C₁₃H₂₅BrO₂, MW: 293.24 g/mol) shares the same ethyl ester functional group but features a shorter 11-carbon chain with bromine at the penultimate position (C11) . Key differences include:
- Applications : Used in biochemical studies for lipid modification or as a precursor for surfactants with tailored chain lengths.
Methyl 19-Bromononadecanoate
Mthis compound (C₂₀H₃₉BrO₂, MW: 391.39 g/mol) differs only in the ester group (methyl vs. ethyl). This minor structural change impacts:
- Boiling Point : Methyl esters typically exhibit slightly higher melting points than ethyl esters due to reduced steric hindrance.
- Safety : Both compounds require precautions against thermal degradation, as highlighted by safety codes (e.g., P210: "Keep away from heat") .
Ethyl Bromoacetate
Ethyl bromoacetate (C₄H₇BrO₂, MW: 167.00 g/mol) is a small, highly reactive bromoester with bromine adjacent to the ester group. Unlike the long-chain analogs:
- Reactivity : Proximity of bromine to the ester enables rapid nucleophilic substitution, making it a potent alkylating agent.
- Hazards : Classified as highly toxic and volatile, requiring stringent controls (e.g., fume hoods) during handling .
Data Table: Comparative Analysis
Q & A
Basic Research Questions
Q. How can Ethyl 19-bromononadecanoate be synthesized with high purity, and what analytical techniques confirm its structural integrity?
- Methodological Answer : The synthesis typically involves bromination of nonadecanoic acid ethyl ester using reagents like or , followed by purification via column chromatography. Structural confirmation requires a combination of NMR (to verify the ethyl ester group and bromine position), NMR (to confirm carbon skeleton integrity), and mass spectrometry (to validate molecular weight). Purity should be assessed via GC-MS or HPLC, ensuring no residual solvents or byproducts .
Q. What are the optimal reaction conditions for introducing the bromine atom at the 19th position of nonadecanoic acid ethyl ester?
- Methodological Answer : Optimal conditions depend on the bromination method. For radical bromination, UV light initiation at 60–80°C in inert solvents (e.g., CCl) is common. Catalytic methods using Lewis acids (e.g., FeCl) may reduce side reactions. Reaction progress should be monitored via TLC, with quenching in ice-cold water to terminate the reaction. Systematic optimization of temperature, catalyst loading, and reaction time is critical .
Q. How should researchers design controlled experiments to assess the stability of this compound under varying storage conditions?
- Methodological Answer : Design a factorial experiment testing variables like temperature (4°C vs. room temperature), light exposure (dark vs. UV light), and humidity. Use HPLC to quantify degradation products over time. Include control samples stored under inert atmospheres (e.g., argon). Statistical tools like ANOVA can identify significant degradation factors. Document batch-to-batch variability to account for synthesis-related instability .
Advanced Research Questions
Q. What methodologies are employed to investigate the reactivity of the bromine moiety in this compound during nucleophilic substitution reactions?
- Methodological Answer : Kinetic studies using NMR or conductivity measurements can track reaction rates with nucleophiles (e.g., NaI in acetone). Computational methods (DFT calculations) model transition states and predict regioselectivity. Isotopic labeling (e.g., ) may elucidate mechanistic pathways. Cross-validation with X-ray crystallography of reaction intermediates is recommended .
Q. How can contradictory data regarding the solubility profile of this compound in polar aprotic solvents be resolved through systematic analysis?
- Methodological Answer : Replicate experiments using standardized solvent purity (e.g., anhydrous DMF vs. technical grade). Employ dynamic light scattering (DLS) to detect micelle formation in solvents like DMSO. Compare results with Hansen solubility parameters and computational COSMO-RS models. Publish raw data and experimental protocols to enable meta-analysis .
Q. What advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) are critical for elucidating the three-dimensional conformation of this compound in different solvent systems?
- Methodological Answer : 2D NMR techniques (e.g., NOESY) reveal spatial proximity of bromine to adjacent protons. X-ray crystallography provides definitive bond angles and crystal packing data. For solvent-dependent conformations, compare spectra in CDCl, DMSO-d, and ionic liquids. Pair with molecular dynamics simulations to model solvent interactions .
Methodological and Ethical Considerations
Q. What ethical considerations are paramount when handling brominated fatty acid esters like this compound in laboratory settings?
- Methodological Answer : Adhere to institutional safety protocols for brominated compounds, including fume hood use, PPE (gloves, goggles), and waste disposal in halogenated solvent containers. Conduct toxicity assessments using in vitro models (e.g., brine shrimp assays) before scaling up synthesis. Document Material Safety Data Sheets (MSDS) and ensure compliance with REACH regulations .
Q. How should researchers systematically review existing literature to identify knowledge gaps in the applications of long-chain brominated esters like this compound?
- Methodological Answer : Use Boolean operators (e.g., "this compound AND synthesis NOT industrial") in databases like SciFinder and PubMed. Prioritize peer-reviewed journals over preprints. Create a matrix categorizing studies by synthesis methods, applications (e.g., lipidomics, polymer science), and unresolved challenges (e.g., low yield in aqueous media). Critically appraise sources for methodological rigor using tools like CONSORT for experimental studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
